n-Propylcyclopropanecarboxamide
Description
Contextual Role in Chemical Research and Drug Discovery Building Blocks
The cyclopropane (B1198618) ring is a highly valuable motif in medicinal chemistry. Its rigid, three-dimensional structure offers a significant advantage over more flexible aliphatic chains. This rigidity can help to lock a molecule into a specific conformation, which can lead to improved binding affinity and selectivity for its biological target. The cyclopropyl (B3062369) group can also act as a bioisostere for other chemical groups, such as a gem-dimethyl group or a vinyl group, allowing chemists to fine-tune the properties of a molecule.
The incorporation of a cyclopropane ring can also positively influence a molecule's metabolic stability. The carbon-carbon bonds within the cyclopropane ring are stronger than those in a typical alkyl chain, making them less susceptible to metabolic breakdown by enzymes in the body. This can lead to a longer duration of action for a drug.
Foundational Research Contributions of Cyclopropanecarboxamide (B1202528) Derivatives
Research into various cyclopropanecarboxamide derivatives has revealed a wide range of biological activities, highlighting the potential of this class of compounds in drug discovery. These derivatives have been investigated for their potential as therapeutic agents in a number of different disease areas.
For example, certain dicyano-containing cyclopropane-1-carboxamides have been synthesized and shown to possess fungicidal and insecticidal properties. acs.orgnih.gov In one study, a number of these compounds were tested against various fungal strains and insect larvae, with some showing significant activity. acs.orgnih.gov
Furthermore, other research has focused on the synthesis of amide derivatives containing a cyclopropane ring for their antimicrobial properties. chemicalbook.com These studies have demonstrated that by modifying the substituents on the amide and aryl groups, it is possible to generate compounds with activity against bacteria and fungi. chemicalbook.com Some of these derivatives have shown promising minimum inhibitory concentrations against clinically relevant pathogens. chemicalbook.com
In the field of oncology, cyclopropylamide analogues of combretastatin-A4, a known anticancer agent, have been designed and synthesized. mdpi.com These compounds have demonstrated the ability to interfere with microtubule dynamics, a key process in cell division, leading to the death of cancer cells. mdpi.com This research showcases the potential of the cyclopropanecarboxamide scaffold in the development of new anticancer drugs. mdpi.com
| Derivative Class | Biological Activity | Research Focus |
| Dicyano-containing cyclopropane-1-carboxamides | Fungicidal, Insecticidal | Agrochemicals |
| Amide derivatives containing cyclopropane | Antibacterial, Antifungal | Antimicrobial agents |
| Cyclopropylamide analogues of combretastatin-A4 | Anticancer (microtubule-stabilizing) | Oncology |
| 2,2-Dichloro-1-(4-ethoxyphenyl)-N-substituted phenyl cyclopropanecarboxamide | Fungicidal, Insecticidal | Agrochemicals mdpi.com |
| 1-Cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide | Antibacterial | Antimicrobial agents nih.gov |
Current Research Landscape and Future Directions for n-Propylcyclopropanecarboxamide
The current research landscape for this compound itself is relatively sparse. However, the extensive research into other cyclopropanecarboxamide derivatives suggests several potential future directions for this specific compound.
Given the known biological activities of its chemical cousins, this compound could be investigated as a potential lead compound in a variety of therapeutic areas. For instance, it could be screened for antimicrobial, antifungal, or anticancer activity. The n-propyl group could also be systematically modified to explore the structure-activity relationship and optimize any potential biological effects.
Furthermore, this compound could serve as a valuable starting material for the synthesis of more complex molecules. The amide group can be readily hydrolyzed or reduced, and the cyclopropane ring can participate in various chemical transformations, making it a versatile building block for organic synthesis.
Future research could focus on:
Synthesis and screening: The synthesis of this compound and a library of its derivatives for screening against a wide range of biological targets.
Structure-activity relationship studies: A systematic investigation of how modifications to the n-propyl group and the cyclopropane ring affect the biological activity of the molecule.
Development of novel synthetic methodologies: The use of this compound as a scaffold to develop new and efficient methods for the synthesis of complex molecules.
Structure
3D Structure
Properties
IUPAC Name |
N-propylcyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-5-8-7(9)6-3-4-6/h6H,2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATADNMCXCXUSOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336036 | |
| Record name | n-Propylcyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26389-59-3 | |
| Record name | n-Propylcyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for N Propylcyclopropanecarboxamide and Analogues
Stereoselective Synthesis of the Cyclopropane (B1198618) Core
The precise three-dimensional arrangement of atoms in the cyclopropane ring is crucial for the biological activity of many n-propylcyclopropanecarboxamide analogues. Consequently, significant research has been dedicated to developing stereoselective methods for its construction.
Strategies for Diastereoselective Cyclopropanation Reactions
Diastereoselective cyclopropanation aims to control the relative stereochemistry of the newly formed stereocenters on the cyclopropane ring. A variety of powerful strategies have been developed to achieve this.
One prominent approach involves the use of chiral auxiliaries attached to the olefin or the carbene precursor. These auxiliaries create a chiral environment that directs the approach of the reacting species, favoring the formation of one diastereomer over the other.
Rhodium-catalyzed decomposition of aryldiazoacetates in the presence of N-vinylphthalimide has been shown to produce 1-aryl-2-amino-cyclopropane carboxylates with high trans-selectivity. organic-chemistry.org This method is efficient, often proceeding at room temperature with low catalyst loadings. organic-chemistry.org The electronic nature of the substituents on the aryl group can influence the reaction, with electron-withdrawing groups generally leading to higher yields. organic-chemistry.org
Another effective strategy is the Michael Initiated Ring Closure (MIRC) reaction. rsc.org This cascade reaction involves the addition of a nucleophile to an electron-deficient alkene followed by an intramolecular cyclization to form the cyclopropane ring. rsc.orgorganic-chemistry.org The stereoselectivity of MIRC reactions can be controlled by the choice of chiral catalysts, such as chiral diphenylprolinol TMS ether, which can lead to high enantio- and diastereoselectivities. organic-chemistry.org
Recent advancements have also explored the use of sulfur ylides in diastereoselective cyclopropanation. rsc.orgchemrxiv.org A palladium(II)-catalyzed method has been developed for the cyclopropanation of alkenyl amines and acids, demonstrating excellent control over diastereoselectivity. chemrxiv.org The choice of directing group on the substrate can influence the stereochemical outcome, leading to either syn- or anti-cyclopropanes. chemrxiv.org
Enantioselective Approaches to Cyclopropane Ring Construction
Enantioselective cyclopropanation seeks to control the absolute stereochemistry of the cyclopropane ring, producing an excess of one enantiomer. This is often achieved through the use of chiral catalysts.
Chiral dirhodium catalysts, such as Rh₂(S-PTAD)₄, have been successfully employed in the cyclopropanation of α-silyl styrenes with aryl diazoacetates to produce optically active cis-cyclopropane carboxylates. organic-chemistry.org Similarly, cobalt-based catalysts have been shown to be effective for the asymmetric cyclopropanation of various olefins with succinimidyl diazoacetate, yielding cyclopropane succinimidyl esters with excellent diastereo- and enantioselectivity. organic-chemistry.org These esters can then be converted to optically active cyclopropyl (B3062369) carboxamides. organic-chemistry.org
Organocatalysis has also emerged as a powerful tool for enantioselective cyclopropanation. organic-chemistry.org Chiral diphenylprolinol TMS ether, for instance, can catalyze the cascade Michael reaction of α,β-unsaturated aldehydes with bromomalonates to afford cyclopropanes with high enantioselectivities. organic-chemistry.org
Furthermore, biocatalysis offers a promising avenue for enantioselective cyclopropane synthesis. nih.govrochester.edu Engineered variants of myoglobin (B1173299) have been shown to catalyze the highly diastereo- and enantioselective construction of cyclopropyl ketones from vinylarenes and diazoketone reagents. nih.gov These enzymatic methods provide a sustainable and highly selective alternative to traditional chemical catalysis. nih.gov
Amide Bond Formation in this compound Synthesis
The formation of the amide bond is a critical step in the synthesis of this compound. While a seemingly straightforward transformation, the synthesis of sterically hindered amides can be challenging. chimia.chrsc.org
Direct Amidation Techniques from Carboxylic Acid Precursors
Direct amidation, the condensation of a carboxylic acid and an amine, is an atom-economical and environmentally benign approach. mdpi.comucl.ac.uk However, it often requires harsh conditions, such as high temperatures, to overcome the formation of unreactive ammonium (B1175870) carboxylate salts. mdpi.com
Several methods have been developed to facilitate direct amidation under milder conditions. The use of boron-based catalysts, such as boric acid and arylboronic acids, has shown promise in promoting the direct condensation of carboxylic acids and amines. researchgate.netencyclopedia.pub These catalysts are thought to activate the carboxylic acid towards nucleophilic attack by the amine. encyclopedia.pub
Titanium tetrachloride (TiCl₄) has also been reported as an effective mediator for the direct amidation of a wide range of carboxylic acids and amines. nih.gov The reaction proceeds in pyridine (B92270) at elevated temperatures and generally provides good to excellent yields of the corresponding amides. nih.gov
Coupling Reagent Mediated Amide Synthesis
The most common and generally reliable method for amide bond formation involves the use of coupling reagents. chimia.chresearchgate.net These reagents activate the carboxylic acid, converting it into a more reactive species that is readily attacked by the amine.
A vast array of coupling reagents is available, each with its own advantages and limitations. researchgate.net Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), are widely used but can lead to the formation of N-acylurea byproducts and may cause epimerization of chiral centers. youtube.com
Phosphonium- and uronium-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU), are generally more efficient and produce fewer side products. rsc.org Fluorouronium reagents like TFFH and BTFFH have proven particularly effective for coupling sterically hindered amino acids. rsc.org
Recent developments have focused on developing more sustainable and efficient coupling protocols. For example, a "flow-to-flow" technology using a recyclable coupling agent, 2,2'-dipyridyldithiocarbonate (DPDTC), has been reported for the synthesis of amides in a continuous flow reactor. acs.org This method avoids the use of traditional coupling reagents and generates minimal waste. acs.orgnih.gov
Design and Synthesis of Novel this compound Derivatives
The modular nature of this compound allows for the design and synthesis of a diverse range of derivatives with potentially enhanced or novel biological activities. nih.govresearchgate.netnih.gov The core structure can be modified at several positions, including the cyclopropane ring, the propyl chain, and the amide nitrogen.
For instance, a series of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives have been synthesized and evaluated as potential c-Met kinase inhibitors. nih.gov These compounds incorporate a phenoxypyridine moiety, which is a common pharmacophore in kinase inhibitors. nih.gov
Another area of active research is the development of hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties. rsc.org This strategy aims to create multifunctional molecules with improved therapeutic profiles. rsc.org
Strategies for Functionalization of the Cyclopropane Ring
Direct functionalization of the existing cyclopropane ring is a powerful strategy that avoids the need for de novo synthesis of complex substituted rings. Modern methods have increasingly focused on transition-metal-catalyzed carbon-hydrogen (C–H) bond activation to introduce new substituents with high precision and stereoselectivity.
Palladium-catalyzed C–H activation has emerged as a prominent tool for the arylation of cyclopropane rings. nih.govacs.org These reactions often employ a directing group, such as a picolinamide (B142947) or an N-arylcarboxamide, to guide the catalyst to a specific C–H bond, ensuring high regioselectivity. nih.govacs.org For instance, researchers have demonstrated that a picolinamide auxiliary can effectively direct the Pd-catalyzed arylation of cyclopropanes with various aryl iodides, exclusively yielding cis-substituted products. acs.org Similarly, enantioselective C–H arylations have been achieved using palladium(II) catalysts with chiral ligands, allowing for the synthesis of enantioenriched cyclopropane derivatives. rsc.org
Another innovative approach involves photoredox catalysis, which utilizes light to enable radical-based transformations under mild conditions. nih.gov A photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade has been developed to synthesize functionalized cyclopropanes from aliphatic carboxylic acids and chloroalkyl alkenes. nih.gov This method demonstrates broad functional group tolerance, accommodating aromatic rings, esters, and amides. nih.gov Furthermore, biocatalytic methods using engineered heme proteins are being explored for the cyclopropanation of olefins, offering a sustainable and highly stereoselective route to cyclopropane synthesis. nih.gov
Table 1: Selected Catalytic Systems for Cyclopropane Ring Functionalization
| Methodology | Catalyst/Reagents | Substrates | Key Findings | Reference |
|---|---|---|---|---|
| Pd-Catalyzed C–H Arylation | Pd(OAc)₂, Picolinamide Auxiliary, Ag₂CO₃ or PivOH/K₂CO₃ | Cyclopropanecarboxamides, Aryl Iodides | Efficient arylation providing exclusively cis-substituted products. | acs.org |
| Enantioselective Pd(II)-Catalyzed C–H Arylation | Pd(II) Catalyst, N-Arylcarboxamide Directing Group | Cyclopropyl Carboxamides | Achieves enantioselective functionalization. | rsc.org |
| Photoredox-Catalyzed Cascade | Organic Photocatalyst | Aliphatic Carboxylic Acids, Chloroalkyl Alkenes | Mild conditions with broad functional group tolerance. Proceeds via a radical-polar crossover mechanism. | nih.gov |
| Biocatalytic Cyclopropanation | Engineered Heme Proteins (e.g., Rhodothermus marinus Nitric Oxide Dioxygenase) | Olefins, Ethyl Diazoacetate | Sustainable, highly stereoselective synthesis. Effective for challenging electron-deficient olefins. | nih.govnih.gov |
Modifications of the N-Propyl Chain
Altering the N-alkyl substituent is crucial for fine-tuning the pharmacological properties of carboxamide derivatives. The direct N-alkylation of a pre-formed cyclopropanecarboxamide (B1202528) with various alkylating agents is a common and efficient strategy. rsc.orgresearchgate.net
Catalytic N-alkylation of amides with alcohols represents an atom-economical and environmentally benign approach, generating water as the sole byproduct. rsc.orgresearchgate.net These reactions are often catalyzed by transition metal complexes, such as those based on nickel, which facilitate a "hydrogen auto-transfer" or "borrowing hydrogen" mechanism. researchgate.net This process involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes condensation with the amide, followed by reduction of the resulting imine intermediate.
Alternatively, N-alkylation can be achieved using alkyl halides. Recent advancements have focused on developing methods that prevent overalkylation, a common challenge in amine and amide chemistry. One such strategy involves the use of N-aminopyridinium salts as ammonia (B1221849) surrogates, which engage in "self-limiting" alkylation to selectively produce secondary amines (and subsequently amides) without forming tertiary products. acs.org Synergistic photoredox and nickel catalysis has also been employed for the enantioselective aminocarbonylation of α-chloroalkylarenes, providing chiral amides with high enantiomeric excess. acs.org
Table 2: Methodologies for N-Alkyl Chain Modification
| Methodology | Catalyst/Reagents | Reactants | Key Features | Reference |
|---|---|---|---|---|
| N-Alkylation with Alcohols | Nickel-Nanostructured Catalysts | Primary Amides, Alcohols | Environmentally benign, water is the only byproduct; proceeds via hydrogen auto-transfer mechanism. | researchgate.net |
| Self-Limiting N-Alkylation | N-Aminopyridinium Salts | Amides, Alkyl Iodides | Overcomes the classic challenge of overalkylation by using a transient, highly nucleophilic intermediate. | acs.org |
| Asymmetric Aminocarbonylation | Dual Photoredox/Nickel Catalysis, Chiral PHOX Ligands | α-Chloroalkylarenes, Amines, CO | Generates α-chiral amides with good yield and high enantioselectivity. | acs.org |
| Direct N-Alkylation | Various base/solvent systems | Amides, Alkyl Halides | A classical and versatile method for introducing a wide range of alkyl groups. | rsc.org |
Amide Nitrogen Substitution and Derivative Exploration
Exploration of derivatives through substitution on the amide nitrogen allows for the synthesis of secondary and tertiary amides, which can significantly impact a molecule's biological activity and physical properties. The rotational barrier around the C-N amide bond is influenced by the nature of the substituents on the nitrogen, which can affect the compound's conformational preferences. capes.gov.br
Modern amide bond formation strategies offer versatile routes to a wide array of derivatives. A novel approach involves the rearrangement of nitrile imines, generated from N-2-nitrophenyl hydrazonyl bromides, to construct amide bonds. nih.gov This method is notable for its broad applicability in synthesizing primary, secondary, and tertiary amides and its high functional group tolerance, as demonstrated by the N-acylation of unprotected amino acids. nih.gov
Another conceptually new approach involves the activation of traditionally inert secondary amide C-N bonds for C-C bond formation. nih.gov By combining ground-state steric distortion with electronic destabilization, even amides with small twist angles can undergo C-C bond formation under mild, metal-free conditions, expanding the toolkit for creating complex amide derivatives. nih.gov
Mechanistic Investigations of Synthetic Pathways and Reaction Optimization
A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic pathways, improving yields, and minimizing side products. For the synthesis of this compound and its analogues, mechanistic studies focus on both the formation of the cyclopropane ring and the construction of the amide bond.
The mechanism of amide bond formation is heavily dependent on the chosen method. Coupling reagent-mediated reactions, a cornerstone of amide synthesis, typically involve the activation of the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea with carbodiimides like DCC, or an active ester with reagents like HOBt). numberanalytics.com This intermediate is then susceptible to nucleophilic attack by the amine. numberanalytics.com Systematic investigation of coupling reagents, such as the combination of EDC, HOAt, and DIPEA, has been shown to significantly improve conversion rates for a diverse range of carboxylic acids. acs.orgnih.gov
Mechanistic studies of cyclopropanation reactions have also revealed key insights. For instance, photoredox-catalyzed syntheses have been shown to proceed through a radical-polar crossover mechanism, involving the reductive termination of a radical intermediate to form a carbanion, which then undergoes intramolecular alkylation. nih.gov In biocatalytic cyclopropanation, quantum chemical studies are used to investigate the effects of olefin substituents and catalyst modifications on the reaction barriers, guiding the rational design of more efficient enzymes. nih.gov
Reaction optimization is a critical step in developing scalable and efficient synthetic processes. Key parameters that are systematically varied include temperature, solvent, reactant concentration, and catalyst loading. numberanalytics.comresearchgate.net For amide bond formation, screening different solvents and temperatures is essential to balance reaction rate with the stability of reactants and products. numberanalytics.com The use of additives can also modulate reaction conditions to improve outcomes. numberanalytics.com
Table 3: Optimization Parameters for Amide Bond Formation
| Parameter | Effect on Reaction | Optimization Strategy | Reference |
|---|---|---|---|
| Temperature | Affects reaction rate; higher temperatures can lead to decomposition or side reactions. | Systematic screening to find an optimal balance between rate and selectivity. | numberanalytics.com |
| Solvent | Impacts solubility of reactants and stabilization of transition states. Polar solvents like DMF and DMSO are common. | Screening a range of solvents to identify the one that provides the best yield and purity. | numberanalytics.com |
| Concentration | Influences reaction rate and the likelihood of side reactions. | Adjusting reactant concentrations to maximize the desired reaction pathway. | numberanalytics.com |
| Coupling Reagents/Additives | Activates the carboxylic acid and can suppress side reactions like racemization. | Testing different combinations of coupling reagents (e.g., EDC/HOAt) and additives to maximize conversion. | numberanalytics.comacs.orgnih.gov |
Structure Activity Relationship Sar Studies and Molecular Design of N Propylcyclopropanecarboxamide Based Compounds
Rational Design Principles for n-Propylcyclopropanecarboxamide Analogues
The rational design of analogues of this compound is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. This process typically begins with the identification of a lead compound and proceeds through iterative cycles of design, synthesis, and biological testing.
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. While a specific pharmacophore model for this compound is not extensively documented in publicly available research, a hypothetical model can be constructed based on its constituent parts. The key pharmacophoric features would likely include:
A Hydrogen Bond Donor: The N-H group of the amide.
A Hydrogen Bond Acceptor: The carbonyl oxygen of the amide.
A Hydrophobic Region: The n-propyl group.
A Rigid Hydrophobic Scaffold: The cyclopropane (B1198618) ring.
Lead optimization would involve modifying the lead compound to improve its "drug-like" properties. This could include altering the size and lipophilicity of the n-propyl group or introducing substituents on the cyclopropane ring to enhance target binding or reduce metabolic susceptibility. The goal is to refine the molecule's interaction with its biological target, leading to improved efficacy and a better safety profile.
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in drug design. researchgate.net For the this compound scaffold, several bioisosteric replacements could be considered to modulate its properties.
Amide Bond Bioisosteres: The amide bond, while crucial for binding, can be susceptible to enzymatic cleavage. Replacing it with more stable bioisosteres such as 1,2,3-triazoles, oxadiazoles, or other five-membered heterocycles could enhance metabolic stability while maintaining the necessary hydrogen bonding interactions.
n-Propyl Group Bioisosteres: The n-propyl group contributes to the molecule's hydrophobicity and can be a site for metabolic oxidation. Replacing it with other alkyl groups of varying lengths or branching patterns, or with small cyclic moieties like a cyclobutyl or cyclopentyl group, can fine-tune the lipophilicity and steric bulk. Introducing fluorine atoms to form a fluorinated alkyl chain could also enhance metabolic stability.
Cyclopropyl (B3062369) Group Bioisosteres: The cyclopropyl group provides a rigid scaffold and has unique electronic properties. scientificupdate.com It can be considered a bioisostere for an alkene or an isopropyl group. drugdesign.org In some contexts, replacing a methyl group with a cyclopropyl group has led to potent compounds. researchgate.net Conversely, exploring other small, rigid rings like cyclobutane (B1203170) or bicyclo[1.1.1]pentane as replacements for the cyclopropyl group could lead to novel analogues with altered spatial arrangements and potentially improved activity.
The following table summarizes potential bioisosteric replacements for different parts of the this compound scaffold:
| Original Group | Potential Bioisosteric Replacement(s) | Rationale |
| Amide (-CONH-) | 1,2,3-Triazole, 1,2,4-Oxadiazole, Tetrazole | Mimic hydrogen bonding, improve metabolic stability |
| n-Propyl (-CH2CH2CH3) | Isopropyl, Cyclobutyl, Methoxyethyl, Trifluoroethyl | Modulate lipophilicity, steric bulk, and metabolism |
| Cyclopropyl | Cyclobutyl, Bicyclo[1.1.1]pentane, Phenyl (in some contexts) | Alter rigidity, spatial orientation, and electronic properties |
Elucidation of Key Structural Determinants for Biological Activity
Identifying the key structural features of this compound that are critical for its biological activity is essential for designing more effective analogues. This is typically achieved by systematically modifying the molecule and observing the impact on its activity.
Research on related cyclopropane-containing compounds has highlighted the importance of the rigid cyclopropane ring in conferring specific conformations that can enhance binding affinity and metabolic stability. domainex.co.uk For instance, in a series of amide derivatives containing a cyclopropane ring, the stereochemistry and substitution pattern on the ring were found to be critical for their antimicrobial activity. mdpi.com
| Modification Site | Example Modifications | Expected Impact on SAR |
| n-Propyl Chain | Methyl, Ethyl, Isopropyl, Butyl, Phenyl | Defines optimal size and lipophilicity for the hydrophobic pocket. |
| Cyclopropane Ring | Methyl, Phenyl, Halogen substituents | Probes for additional binding interactions and steric tolerance. |
| Amide Linkage | N-methylation, Replacement with thioamide or ester | Determines the importance of the hydrogen bond donor and acceptor. |
Conformational Analysis and its Influence on Ligand-Target Interactions
The three-dimensional shape, or conformation, of a molecule plays a critical role in its ability to bind to a biological target. Conformational analysis aims to identify the preferred low-energy shapes of a molecule and how these conformations might relate to its active state.
Understanding the preferred conformations of this compound and its analogues through computational modeling and experimental techniques like NMR spectroscopy is crucial for rationalizing SAR data and designing new compounds with improved ligand-target interactions.
Combinatorial Chemistry and High-Throughput Synthesis for SAR Profiling
Combinatorial chemistry and high-throughput synthesis are powerful tools for rapidly generating large libraries of related compounds for SAR profiling. uniroma1.itenamine.net These approaches allow for the systematic exploration of a wide range of structural modifications, accelerating the discovery of lead compounds and the optimization of their properties.
A combinatorial library of this compound analogues could be generated using a parallel synthesis approach. youtube.com This would typically involve a common scaffold, such as cyclopropanecarboxylic acid, which is then reacted with a diverse set of amines to introduce variations in the N-substituent. Similarly, a library could be constructed by starting with n-propylamine and reacting it with a variety of substituted cyclopropanecarboxylic acids.
The general workflow for generating and screening a combinatorial library of this compound analogues would be as follows:
Library Design: Select a diverse set of building blocks (amines and/or cyclopropanecarboxylic acids) to maximize the chemical space explored.
Parallel Synthesis: Synthesize the library of compounds in a spatially addressed format, such as in a 96-well plate.
High-Throughput Screening: Screen the library against the biological target of interest to identify active compounds ("hits").
Hit Confirmation and Deconvolution: Confirm the activity of the hits and, if synthesized as mixtures, identify the specific active compound.
SAR Analysis: Analyze the activity data to identify trends and build a comprehensive SAR profile.
This iterative process of library synthesis and screening can efficiently map the SAR landscape and guide the design of more potent and selective analogues. nih.gov
Computational Chemistry and in Silico Analysis of N Propylcyclopropanecarboxamide Systems
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its stability, reactivity, and interactions. nih.govaps.org These calculations, often employing methods like Density Functional Theory (DFT), solve the Schrödinger equation for a given molecular structure to provide detailed information about its electronic distribution and energy levels. nih.gov
Molecular Orbital Analysis (HOMO-LUMO)
A key aspect of quantum chemical analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting areas susceptible to electrophilic attack. sigmaaldrich.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive. rsc.org
For n-Propylcyclopropanecarboxamide, a hypothetical HOMO-LUMO analysis would pinpoint the electron-rich amide group, particularly the oxygen and nitrogen atoms, as likely contributors to the HOMO. The LUMO would likely be distributed over the carbonyl carbon and the strained cyclopropane (B1198618) ring, suggesting these as sites for nucleophilic attack.
Table 1: Illustrative Frontier Orbital Properties of this compound
| Parameter | Exemplary Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | 1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability. |
Note: The values in this table are hypothetical and serve for illustrative purposes only, as specific computational data for this compound was not found in the searched literature.
Electrostatic Potential Surface Mapping
An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the van der Waals surface of a molecule. researchgate.netarxiv.org This is an invaluable tool for predicting how a molecule will interact with other charged or polar species. mdpi.com Regions of negative potential (typically colored red) indicate an excess of electron density and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-deficient and attract nucleophiles.
In a hypothetical ESP map of this compound, the area around the carbonyl oxygen would be expected to show a strong negative potential due to the lone pairs of electrons. The amide hydrogen and potentially the hydrogens on the cyclopropane ring would exhibit a positive potential, indicating their susceptibility to interaction with electron-rich species.
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of a molecule's conformational landscape and its behavior in a solvent environment. By solving Newton's equations of motion for all atoms in the system, MD simulations can reveal the preferred shapes (conformations) of a molecule and how these are influenced by interactions with solvent molecules, such as water.
For this compound, an MD simulation in an aqueous solution would be crucial to understand its flexibility. The simulation would track the rotation around the single bonds, particularly the bond connecting the propyl group and the bond between the cyclopropane ring and the carbonyl group. This would reveal the most stable conformations in a biological-like environment and the extent of hydration around the polar amide group.
Table 2: Hypothetical Conformational Analysis from Molecular Dynamics
| Dihedral Angle | Most Populated Range (degrees) | Implication |
| C(ring)-C(carbonyl)-N-C(propyl) | 160-180 (trans) | Suggests a preference for an extended conformation. |
| H-N-C(propyl)-C | -70 to -50 and 50 to 70 | Indicates rotational freedom of the propyl group. |
Note: The data in this table is for illustrative purposes to demonstrate the type of information obtained from MD simulations. Specific findings for this compound are not available.
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-protein interactions.
Ligand-Protein Interaction Prediction
Docking algorithms sample a vast number of possible binding poses of the ligand in the active site of a protein and use a scoring function to rank them. This allows for the identification of the most likely binding mode and the specific interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
While there are no specific protein targets for this compound identified in the literature, a hypothetical docking study could explore its interaction with an enzyme active site. The amide group would be a prime candidate for forming hydrogen bonds with amino acid residues like aspartate, glutamate, serine, or asparagine. The cyclopropyl (B3062369) and propyl groups could engage in hydrophobic interactions within a nonpolar pocket of the binding site.
Table 3: Exemplary Predicted Interactions for this compound in a Hypothetical Protein Binding Site
| Interaction Type | Ligand Group | Potential Protein Residue |
| Hydrogen Bond (Acceptor) | Carbonyl Oxygen | Serine, Threonine, Tyrosine |
| Hydrogen Bond (Donor) | Amide N-H | Aspartate, Glutamate |
| Hydrophobic Interaction | Cyclopropyl Ring | Leucine, Isoleucine, Valine |
| Hydrophobic Interaction | n-Propyl Group | Alanine, Phenylalanine |
Note: This table presents hypothetical interactions to illustrate the output of a molecular docking study. The specific interacting residues would depend on the actual protein target.
Binding Energy Calculations
Following a docking simulation, more rigorous methods can be employed to estimate the binding free energy of the ligand-protein complex. These calculations provide a quantitative measure of the binding affinity. A more negative binding energy indicates a more stable and favorable interaction. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used for this purpose.
Table 4: Illustrative Binding Energy Calculation for a Hypothetical this compound-Protein Complex
| Energy Component | Exemplary Value (kcal/mol) | Contribution |
| Van der Waals Energy | -7.5 | Favorable |
| Electrostatic Energy | -4.2 | Favorable |
| Polar Solvation Energy | +5.1 | Unfavorable |
| Nonpolar Solvation Energy | -1.8 | Favorable |
| Total Binding Free Energy | -8.4 | Overall Favorable Binding |
Note: The values presented are for illustrative purposes. Actual binding energies are system-dependent and require specific computational studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ingentaconnect.com By identifying the physicochemical properties, or "descriptors," that influence a molecule's activity, QSAR models can predict the efficacy of novel, unsynthesized compounds.
For a class of molecules like this compound and its analogues, a QSAR study would be instrumental in optimizing its structure for a specific biological target. The development of a robust QSAR model involves several key steps:
Data Set Curation: A dataset of this compound derivatives with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity) would be compiled. This set would be divided into a training set, for building the model, and a test set, for validating its predictive power. researchgate.net
Descriptor Calculation: A wide array of molecular descriptors would be calculated for each compound. These can be categorized as:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, connectivity indices, and structural fragments. These have been successfully used in modeling the activity of other carboxamides. ingentaconnect.com
3D Descriptors: Properties derived from the three-dimensional conformation of the molecule, such as molecular shape and volume.
Model Development and Validation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a relationship is established between the descriptors and the biological activity. The predictive ability of the resulting model is then rigorously tested using the external test set. For instance, studies on other carboxamide series have yielded models with high determination coefficients (R²) and cross-validated R² (Q²), indicating strong predictive capability. ingentaconnect.comnih.gov
A hypothetical QSAR model for a series of this compound derivatives might reveal that specific steric or electronic features of the cyclopropane ring combined with the lipophilicity of the n-propyl group are crucial for activity. For example, a Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could generate 3D contour maps highlighting regions where modifications to the this compound structure would likely enhance biological activity. nih.govnih.govrsc.orgresearchgate.net
| Compound ID | Experimental Activity (pIC50) | Predicted Activity (pIC50) | Topological Polar Surface Area (Ų) | LogP |
|---|---|---|---|---|
| N-PCC-01 | 5.2 | 5.1 | 29.1 | 1.5 |
| N-PCC-02 | 5.8 | 5.7 | 32.4 | 1.2 |
| N-PCC-03 | 6.1 | 6.0 | 28.5 | 1.8 |
| N-PCC-04 | 4.9 | 5.0 | 35.2 | 1.0 |
Cheminformatics and Data Mining for this compound Research
Cheminformatics encompasses the use of computational tools to analyze and organize chemical data, enabling researchers to navigate the vast chemical space and identify promising molecules. For this compound, cheminformatics and data mining would be pivotal in understanding its potential and guiding further research.
Virtual Screening and Molecular Docking:
A primary application of cheminformatics is virtual screening, where large compound libraries are computationally evaluated for their potential to bind to a biological target. A virtual library of this compound analogues could be screened against the active site of a specific enzyme or receptor. Subsequent molecular docking studies would then predict the binding mode and affinity of the most promising candidates. mdpi.com This approach has been successfully applied to other carboxamide-containing compounds to identify potential inhibitors for various enzymes. nih.govrsc.orgresearchgate.net The unique, rigid structure of the cyclopropane ring in this compound would likely play a significant role in its binding orientation and interactions within a protein's active site. marquette.edu
ADME-Tox Prediction:
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity (Tox), is crucial in drug discovery. Cheminformatics models can predict these properties based on a molecule's structure. For this compound, these models could estimate its oral bioavailability, blood-brain barrier penetration, and potential for metabolic liabilities. Such in silico predictions help in prioritizing compounds for synthesis and experimental testing. nih.govresearchgate.net
| Property | Predicted Value | Interpretation |
|---|---|---|
| Human Intestinal Absorption | High | Likely well-absorbed from the gut |
| Blood-Brain Barrier Penetration | Low | Unlikely to cross into the central nervous system |
| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway |
| Ames Mutagenicity | Non-mutagenic | Low potential for carcinogenicity |
Data Mining and Library Design:
Data mining techniques can be employed to search chemical databases for compounds containing the cyclopropanecarboxamide (B1202528) scaffold or similar structural motifs. nih.gov Analysis of the biological activities associated with these compounds can reveal potential therapeutic areas for this compound. Furthermore, cheminformatics tools can be used to design focused combinatorial libraries around the this compound core, systematically exploring substitutions on the propyl chain and the cyclopropane ring to maximize potency and selectivity. acs.org
Spectroscopic and Advanced Analytical Characterization of N Propylcyclopropanecarboxamide and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. organicchemistrydata.orguobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular framework. libretexts.org
One-dimensional NMR spectra offer fundamental insights into the chemical environment of each unique proton and carbon atom within n-propylcyclopropanecarboxamide. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment surrounding a nucleus. libretexts.org
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons through spin-spin coupling. docbrown.info For this compound, distinct signals are expected for the N-H proton, the three different methylene/methine groups of the cyclopropane (B1198618) ring, and the three distinct groups of the n-propyl chain. The electronegativity of the adjacent nitrogen and oxygen atoms causes protons closer to the amide group to appear at a higher chemical shift (downfield).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show seven distinct signals, including the characteristic downfield signal for the carbonyl carbon of the amide group due to the strong deshielding effect of the double-bonded oxygen.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are approximate chemical shift ranges. Actual values can vary based on solvent and experimental conditions.
| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (¹H NMR) |
|---|---|---|---|
| Carbonyl (C=O) | ¹³C | 173-176 | - |
| Cyclopropane CH | ¹H | 1.2-1.5 | Multiplet |
| Cyclopropane CH | ¹³C | 14-18 | - |
| Cyclopropane CH₂ | ¹H | 0.6-0.9 | Multiplet |
| Cyclopropane CH₂ | ¹³C | 7-11 | - |
| N-CH₂ | ¹H | 3.1-3.3 | Triplet or Quartet |
| N-CH₂ | ¹³C | 40-43 | - |
| N-CH₂-CH₂ | ¹H | 1.4-1.6 | Sextet |
| N-CH₂-CH₂ | ¹³C | 22-25 | - |
| CH₃ | ¹H | 0.8-1.0 | Triplet |
| CH₃ | ¹³C | 10-12 | - |
| N-H | ¹H | 7.5-8.5 (broad) | Singlet (broad) |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecule's connectivity. science.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the protons within the n-propyl chain (CH₃ to the central CH₂; central CH₂ to the N-CH₂) and among the protons on the cyclopropane ring. wikipedia.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu This allows for the definitive assignment of each carbon signal based on its corresponding, and more easily assigned, proton signal. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (long-range coupling). columbia.edu It is critical for piecing together the molecular skeleton. Key expected HMBC correlations for this compound would include:
The N-H proton to the carbonyl carbon and the N-CH₂ carbon.
The N-CH₂ protons to the central CH₂ carbon of the propyl group and the carbonyl carbon.
The cyclopropyl (B3062369) methine (CH) proton to the carbonyl carbon and the cyclopropyl methylene (CH₂) carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. wikipedia.org This is particularly useful for determining the preferred conformation of the molecule, such as the spatial orientation of the n-propyl group relative to the cyclopropane ring.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nist.gov
High-resolution mass spectrometry can measure the mass of a molecule with extremely high accuracy (typically to within 5 ppm). springernature.com For this compound, with a molecular formula of C₇H₁₃NO, HRMS is used to confirm its elemental composition. nih.gov The precise mass measurement allows for differentiation from other compounds that might have the same nominal mass but a different elemental formula. nih.gov
Interactive Data Table: Molecular Mass of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃NO |
| Average Molecular Weight | 127.18 g/mol |
| Monoisotopic (Exact) Mass | 127.099714 Da |
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. mdpi.com This provides valuable structural information by revealing the molecule's fragmentation pathways. For this compound, the molecular ion (M⁺˙) at m/z 127 would be selected and subjected to collision-induced dissociation. Analysis of the resulting fragments helps to confirm the connectivity of the amide, propyl, and cyclopropyl moieties.
Based on GC-MS data, common fragments observed for this compound include ions at m/z 69, 41, and 39. nih.gov A plausible fragmentation pathway involves the initial cleavage of the C-N amide bond (an alpha-cleavage), which is a common fragmentation route for amides.
m/z 69: This prominent peak likely corresponds to the cyclopropanecarbonyl cation ([C₃H₅CO]⁺), formed by the cleavage of the bond between the carbonyl carbon and the nitrogen atom.
m/z 41: This fragment can be attributed to the cyclopropyl cation ([C₃H₅]⁺) following the loss of carbon monoxide from the m/z 69 fragment.
m/z 39: This could arise from the loss of H₂ from the m/z 41 fragment.
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. msu.edu Specific functional groups absorb radiation at characteristic frequencies, making these methods excellent for identifying the types of bonds present in a molecule. youtube.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorptions corresponding to its secondary amide and alkane functionalities. The presence of hydrogen bonding can cause some peaks, particularly the N-H stretch, to be broad. spectroscopyonline.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While IR is more sensitive to polar bonds (like C=O), Raman is often more sensitive to non-polar, symmetric bonds and can provide detailed information about the carbon skeleton. nih.govpku.edu.cn For this compound, Raman spectroscopy would be useful for analyzing the vibrations of the cyclopropane ring and the C-C bonds of the propyl chain.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amide | 3250-3350 | Medium, Broad |
| C-H Stretch (Cyclopropane) | C-H (sp³) | 3000-3100 | Medium |
| C-H Stretch (Alkyl) | C-H (sp³) | 2850-2960 | Strong |
| C=O Stretch (Amide I) | Carbonyl | 1630-1680 | Strong |
| N-H Bend (Amide II) | N-H | 1510-1570 | Medium-Strong |
| C-H Bend | CH₂, CH₃ | 1370-1470 | Variable |
Chromatographic Techniques for Separation, Purity, and Quantification
Chromatographic techniques are indispensable tools in the pharmaceutical industry for the separation, identification, and quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities. pharmaguideline.com For this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed to ensure product quality, purity, and consistency.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a preferred analytical technique for pharmaceuticals due to its rapidity, specificity, accuracy, and suitability for automation. wisdomlib.orgwjpmr.com Developing a robust HPLC method for this compound involves a systematic optimization of chromatographic conditions to achieve adequate separation from any potential impurities or degradation products.
Method Development
The development of an HPLC method begins with selecting the appropriate chromatographic mode, column, mobile phase, and detector. wjpmr.com For a small, moderately polar molecule like this compound, a reverse-phase HPLC (RP-HPLC) method is typically the most effective approach.
Stationary Phase: A C18 (octadecylsilyl) column is a common first choice due to its versatility and wide availability. Column dimensions, particle size, and pore size are critical parameters; smaller particle sizes generally lead to better resolution but require higher backpressure. wisdomlib.org
Mobile Phase: A combination of a polar organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components with good peak shape in a reasonable timeframe. The pH of the aqueous phase is controlled to ensure the consistent ionization state of the analyte and any impurities.
Detection: Given the presence of the carbonyl chromophore in the amide group, UV detection is a suitable and widely used technique. The detection wavelength is selected at the absorbance maximum of this compound to maximize sensitivity.
Optimization: Parameters such as flow rate, column temperature, and injection volume are optimized to achieve the best balance of resolution, analysis time, and peak symmetry.
| Parameter | Optimized Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for small to medium polarity molecules. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Buffered aqueous phase to control pH and ensure reproducible retention. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and low viscosity. |
| Gradient | 20% B to 80% B over 15 min | Ensures elution of both polar and non-polar impurities with good peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Controls viscosity and improves reproducibility of retention times. |
| Detector | UV-Vis Diode Array Detector (DAD) | Set at 210 nm for optimal sensitivity of the amide chromophore. |
| Injection Vol. | 10 µL | Standard volume to ensure good peak shape and sensitivity. |
Method Validation
Once developed, the analytical method must be validated to demonstrate its suitability for its intended purpose, in accordance with guidelines from the International Council for Harmonisation (ICH). pharmaguideline.comaltabrisagroup.com Validation ensures that the method provides reliable, accurate, and reproducible results. pharmaguideline.com The key validation parameters include specificity, accuracy, precision, detection limit, quantitation limit, linearity, range, and robustness. americanpharmaceuticalreview.com
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the analyte is assessed without interference from impurities, degradants, or placebo components. chromatographyonline.com | Peak purity index > 0.999; baseline resolution between analyte and adjacent peaks. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a specified range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method is precise, accurate, and linear. | For assay: 80-120% of the test concentration. For impurities: LOQ to 120% of the specification limit. |
| Accuracy | The closeness of test results to the true value, typically assessed by spike/recovery studies. chromatographyonline.com | Mean recovery of 98.0% to 102.0% at three concentration levels. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. wisdomlib.org | Repeatability (intra-day): RSD ≤ 2.0%. Intermediate Precision (inter-day, inter-analyst): RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. americanpharmaceuticalreview.com | Signal-to-Noise ratio of 10:1; precision (RSD) at this concentration should be acceptable. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant impact on results when parameters like flow rate (±10%), pH (±0.2), or column temperature (±5°C) are varied. |
Gas Chromatography (GC) Applications and Method Optimization
Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds like this compound. It is particularly useful for assessing purity, quantifying the main component, and detecting volatile organic impurities or residual solvents.
Applications
Purity Assessment: GC with a Flame Ionization Detector (FID) can be used to determine the purity of this compound by area percent.
Quantification: With the use of an internal standard, GC-FID can provide precise and accurate quantification.
Impurity Identification: When coupled with a Mass Spectrometer (GC-MS), this technique allows for the identification of unknown impurities by comparing their mass spectra to libraries or through spectral interpretation. google.com
Method Optimization
Optimizing a GC method involves the careful selection of the column, carrier gas, and temperature program to achieve efficient separation. researchgate.net
Column: A capillary column with a non-polar or mid-polarity stationary phase (e.g., 5% phenyl-polysiloxane) is generally suitable for amide analysis. The choice of column length, internal diameter, and film thickness affects resolution and analysis time.
Carrier Gas: Helium is a common carrier gas, providing good efficiency. Hydrogen can offer faster analysis times but requires additional safety precautions.
Injector and Detector: A split/splitless injector is typically used. The injector and detector temperatures are set high enough to ensure rapid vaporization of the sample and prevent condensation, without causing thermal degradation.
Temperature Program: A temperature ramp is used to separate compounds with different boiling points. The program starts at a low temperature to resolve volatile components and gradually increases to elute less volatile compounds like this compound and its derivatives. scribd.com
| Parameter | Optimized Condition | Rationale |
| Column | Rxi-624sil MS, 60 m x 0.32 mm, 1.8 µm film | Mid-polarity column providing good separation for a range of amide compounds. google.com |
| Carrier Gas | Helium, constant flow at 1.1 mL/min | Inert carrier gas providing good chromatographic efficiency. google.com |
| Injector Temp. | 250 °C | Ensures complete and rapid vaporization of the analyte without degradation. google.com |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks for major components. |
| Oven Program | Initial 40°C, hold 2 min, ramp at 20°C/min to 280°C, hold 1 min | Allows for separation of volatile solvents at the beginning and ensures elution of the higher-boiling amide. google.com |
| Detector | FID or MS | FID for robust quantification; MS for definitive identification. |
| Detector Temp. | 280 °C (FID) or 230 °C (MS Transfer Line) | Prevents condensation of analytes in the detector. |
Chiral Chromatography for Enantiomeric Purity Assessment
While this compound itself is achiral, many of its derivatives, particularly those with substitutions on the cyclopropane ring, can be chiral. In pharmaceutical development, it is often crucial to separate and quantify enantiomers, as they can exhibit different pharmacological and toxicological profiles. wikipedia.org Chiral chromatography is the most widely used technique for this purpose. researchgate.net
The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Chiral separations can be performed using either HPLC or GC.
Chiral HPLC: This is the most common method for enantiomeric separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are highly versatile. The separation is typically performed in normal-phase mode using mobile phases like hexane/isopropanol mixtures. nih.gov The interactions responsible for separation can include hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the CSP. nih.gov
Chiral GC: For volatile and thermally stable chiral derivatives, GC with a chiral capillary column is an excellent option. researchgate.net Modified cyclodextrins are the most frequently used CSPs in GC, offering excellent chiral recognition capabilities for a wide range of compounds, including cyclopropane derivatives. oup.com The introduction of specific functional groups, such as pyridyl groups, to the cyclodextrin can enhance selectivity through interactions like hydrogen bonding. oup.com
The development of a chiral method focuses on screening different CSPs and optimizing the mobile phase (for HPLC) or temperature program (for GC) to maximize the separation factor (α) and resolution (Rs) between the enantiomeric peaks.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov This information is invaluable for confirming molecular structure, understanding intermolecular interactions that govern crystal packing, and identifying different polymorphic forms. mdpi.com
The technique involves irradiating a single crystal of the compound with an X-ray beam. The electrons in the atoms of the molecule diffract the X-rays, creating a unique diffraction pattern. youtube.com By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be calculated, into which an atomic model is fitted. mdpi.com
For this compound, an X-ray crystallographic study would provide precise data on:
Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the molecule, revealing the conformation of the n-propyl chain and the geometry of the cyclopropane ring and amide group.
Intermolecular Interactions: The amide group, with its N-H donor and C=O acceptor sites, is capable of forming strong intermolecular hydrogen bonds. X-ray crystallography would reveal the specific hydrogen-bonding network. For secondary amides, common patterns include centrosymmetric dimers forming an R²₂(8) graph set motif or linear chains (ribbons) with a C(4) motif. mdpi.com These interactions are critical as they dictate the physical properties of the solid material, such as melting point and solubility.
While a specific crystal structure for this compound is not publicly available, analysis of related structures allows for the prediction of key structural features. mdpi.com The amide group is expected to be planar, and the N-H and C=O bonds will likely be oriented anti to each other. The crystal packing will almost certainly be dominated by N-H···O=C hydrogen bonding.
| Structural Parameter | Expected Value Range | Information Provided |
| C=O Bond Length | 1.22 - 1.25 Å | Confirms the double bond character of the carbonyl group. |
| C-N Bond Length | 1.32 - 1.35 Å | Indicates partial double bond character due to resonance in the amide group. |
| N-H Bond Length | 0.86 - 0.90 Å (by X-ray) | Position of the hydrogen atom involved in H-bonding. |
| Cyclopropane C-C Bonds | 1.49 - 1.52 Å | Confirms the strained three-membered ring structure. |
| N-H···O H-bond Distance | 2.8 - 3.1 Å | Strength and geometry of the primary intermolecular interaction. |
| H-bond Motif | R²₂(8) dimer or C(4) chain | Describes the supramolecular assembly in the solid state. mdpi.com |
Method Validation for Trace Level Analysis and Pharmaceutical Applications
In the pharmaceutical industry, the analysis of compounds at trace levels is critical for controlling impurities and degradation products in drug substances and finished products. intertek.com Regulatory agencies require that impurities be monitored at or below specific thresholds, necessitating highly sensitive and validated analytical methods. amazonaws.com
Method validation for trace level analysis follows the general principles of ICH guidelines but places greater emphasis on parameters that are critical at low concentrations. chromatographyonline.comscielo.br
Specificity/Selectivity: This is paramount for trace analysis. The method must be able to unequivocally quantify the trace analyte in the presence of high concentrations of the main component (the API), other impurities, and matrix components. amazonaws.com This is often demonstrated using high-resolution chromatographic techniques and assessing peak purity with a diode-array detector or mass spectrometer.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the sensitivity of the method. The LOQ must be at or below the reporting threshold for the impurity. americanpharmaceuticalreview.com For instance, for an impurity in a drug substance, the ICH reporting threshold is often 0.05%, so the method's LOQ must be ≤ 0.05%.
Accuracy and Precision at LOQ: It is not sufficient to simply determine the LOQ; the method's accuracy and precision must be demonstrated at this low concentration to ensure that reported values are reliable. chromatographyonline.com
Linearity: The linear range of the method must extend from the LOQ to a concentration significantly above the expected level of the impurity (e.g., 120% of the specification limit).
High-sensitivity detectors are often required for trace analysis. While UV detection can be sufficient, techniques like tandem mass spectrometry (LC-MS/MS or GC-MS/MS) provide superior sensitivity and selectivity, making them ideal for quantifying impurities at very low levels. nih.gov
| Validation Parameter | Specific Consideration for Trace Level Analysis |
| Specificity | Must demonstrate resolution from the main peak (API) and all other potential impurities. Peak-tailing of the main component should not interfere with impurity quantification. |
| Limit of Quantitation (LOQ) | Must be established with appropriate precision and accuracy. The LOQ should be at or below the regulatory reporting threshold (e.g., 0.05%). |
| Accuracy | Must be demonstrated at low concentrations (e.g., around the LOQ and the specification limit) via spike/recovery experiments. Recovery of 80-120% is often acceptable at these levels. |
| Precision (Repeatability) | Should be determined at the LOQ and the specification limit. A higher relative standard deviation (e.g., RSD ≤ 10%) may be acceptable at the LOQ. |
| Linearity | The range should cover from the LOQ to at least 120% of the impurity specification limit, with a correlation coefficient (r²) ≥ 0.99. |
| Robustness | Small changes in method parameters should not significantly affect the quantification of trace components, especially their resolution from the main peak. |
Biological and Pharmacological Investigations of N Propylcyclopropanecarboxamide Based Compounds
Mechanistic Studies of Biological Activity
Target Identification and Validation (e.g., FGFR2, C4.4a, 3CLpro)
No published data is currently available to confirm or deny the interaction of n-Propylcyclopropanecarboxamide or its derivatives with FGFR2, C4.4a, or 3CLpro.
Enzyme Inhibition Kinetics and Characterization (e.g., COX/LOX, Proteases)
There are no studies reporting the enzyme inhibition kinetics or characterization of this compound against COX, LOX, or other proteases.
Receptor Binding and Signaling Pathway Modulation
Information regarding the receptor binding profile and any subsequent modulation of signaling pathways by this compound is not available in the current scientific literature.
In Vitro Assessment of Biological Effects
Cell-Based Assays for Specific Biological Activities (e.g., Antiviral, Antiproliferative)
No in vitro studies using cell-based assays to evaluate the antiviral or antiproliferative activities of this compound have been found.
Enzymatic Activity Measurements
Direct enzymatic activity measurements for this compound have not been reported in the available literature.
Cytotoxicity and Selectivity Profiling
There is a notable absence of specific cytotoxicity and selectivity data for this compound in peer-reviewed scientific literature. Searches for in vitro studies detailing its effects on various cancer cell lines or its selectivity towards malignant versus non-malignant cells did not yield any specific results.
In the broader context of cyclopropane-containing molecules, some natural products have demonstrated significant cytotoxic potential. For instance, Curacin A, a natural product featuring a cyclopropane (B1198618) ring, has been shown to exhibit potent cytotoxic activity against certain cancer cell lines. However, these findings are not directly transferable to the much simpler structure of this compound. The biological activity of complex natural products is often a result of the entire molecular architecture, and the contribution of a single functional group cannot be isolated without specific studies.
In Vivo Pharmacological Studies and Efficacy Models
Preclinical Animal Models for Disease States (e.g., Cancer, Viral Infections)
Specific preclinical studies using animal models to evaluate the efficacy of this compound in disease states such as cancer or viral infections have not been reported in the available literature. While general preclinical models for these diseases are well-established, there is no indication that this compound has been subjected to such testing. The inclusion of a cyclopropane moiety in some drug candidates has been shown to enhance metabolic stability and potency, which are desirable characteristics for in vivo studies. nih.gov However, without experimental data, any potential in vivo activity of this compound remains speculative.
Pharmacokinetic and Pharmacodynamic (PK/PD) Correlation Studies
There is no publicly available information on the pharmacokinetic (absorption, distribution, metabolism, and excretion) or pharmacodynamic (the biochemical and physiological effects) properties of this compound. PK/PD studies are essential for understanding a compound's behavior in a biological system and for establishing a correlation between its concentration and its observed effects. The introduction of a cyclopropane ring can influence these properties, but specific studies on this compound are required to determine its profile.
Biosynthetic Pathways and Natural Product Analogs Containing Cyclopropane Moieties
The biosynthesis of cyclopropane rings in natural products is a well-documented field of study. These rings are typically formed through the action of specific enzymes, often utilizing S-adenosylmethionine (SAM) as a methyl donor to an unsaturated precursor. rsc.orgnih.gov This process is observed in the biosynthesis of cyclopropane fatty acids in bacteria and plants. rsc.orgnih.gov
However, there is no specific information available on the natural occurrence or biosynthetic pathway of this compound. While the cyclopropane moiety is found in a variety of natural products, including terpenes, steroids, and alkaloids, a simple N-propyl-substituted cyclopropanecarboxamide (B1202528) has not been identified as a known natural product. uaeu.ac.aersc.orgrsc.org The enzymatic machinery for the formation of a cyclopropanecarboxamide structure has not been described.
Patent Landscape and Commercialization Potential in Academic Research of N Propylcyclopropanecarboxamide
Analysis of Existing Patents and Patent Applications
A thorough examination of the patent landscape reveals that n-Propylcyclopropanecarboxamide and its derivatives are subjects of intellectual property protection, primarily in the areas of flavor compositions and antibody-drug conjugates (ADCs).
Patent Families and Jurisdictional Coverage
The intellectual property rights concerning this compound and its derivatives are held by a few key players, with patent protection sought in various jurisdictions worldwide.
One of the most direct patents mentioning this compound is Australian patent AU2005205751B2 , filed by International Flavors & Fragrances Inc. This patent is part of a larger family with filings in other key markets, indicating a broad strategy to protect the use of this and related compounds in flavor applications.
In the pharmaceutical sector, a derivative of this compound is a component of a more complex molecule used in antibody-drug conjugates. The patent for this technology, including CA2859255A1 and its Chinese counterpart CN104254342A , demonstrates a global patenting strategy. The primary applicant for this technology has secured protection in numerous countries, reflecting the global nature of pharmaceutical development and commercialization.
A summary of a key patent family related to an this compound-containing entity is provided below:
| Patent/Application Number | Jurisdiction | Applicant | Title |
| CA2859255A1 | Canada | [Applicant Name Redacted for Generality] | New antibody drug conjugates (ADCs) and the use thereof |
| CN104254342A | China | [Applicant Name Redacted for Generality] | FGRF antibody drug conjugates (ADCs) and the use thereof |
| ... | ... | ... | ... |
Note: The table is illustrative and may not be exhaustive.
Claim Scope and Inventive Steps
The scope of the claims in the existing patents defines the boundaries of the protected invention and is crucial for understanding the freedom to operate for researchers.
In the context of flavor enhancement, the inventive step claimed in AU2005205751B2 lies in the discovery that saturated and unsaturated N-alkamides, including this compound, can impart or enhance umami, sweet, or salt tastes in various consumable products. google.com The claims are generally broad, covering the use of a class of compounds, with this compound being one specific example. The novelty and inventive step are based on the unexpected taste-modifying properties of these compounds.
For the antibody-drug conjugate patents, the inventive step is more complex. It involves the design of a novel ADC that includes a specific antibody, a linker, and a cytotoxic payload. The this compound moiety is part of a larger cytotoxic drug. The claims in patents like CA2859255A1 cover the entire ADC structure and its use in treating specific cancers. The inventive aspect is the unique combination of these elements leading to a therapeutic agent with improved properties.
Identification of Therapeutic and Industrial Applications from Patent Literature
Patent documents are a rich source of information regarding the potential applications of a compound. For this compound, the patent literature points to two primary areas of application.
Applications in Flavor and Taste Enhancement
The patent application AU2005205751B2 explicitly identifies this compound as a flavor and taste enhancer. google.com The document describes its ability to impart or augment umami, sweet, and salty tastes in a variety of products, including foodstuffs, beverages, and chewing gum. google.com This suggests a significant commercial potential for this compound in the food and beverage industry as a novel flavoring agent. google.com
Freedom-to-Operate Analysis for Emerging Research Areas
For academic researchers, understanding the freedom to operate (FTO) is critical before embarking on new research projects that could have commercial potential. An FTO analysis aims to determine whether a proposed product or process infringes on the existing patent rights of others.
A key consideration for academic research is whether this compound itself is claimed as a composition of matter in any existing patents. A broad search of patent databases is necessary to ascertain this. If a "composition of matter" patent exists, any synthesis and use of the compound, even for research purposes that could lead to commercialization, might be restricted.
Furthermore, the synthesis of this compound for research purposes must also be considered. While standard synthesis methods may be in the public domain, specific, novel, or more efficient synthesis routes could be patented. Researchers should be mindful of not infringing on any such process patents.
For emerging research areas outside of flavor enhancement and the specific ADCs mentioned in existing patents, there may be more freedom to operate. For instance, exploring the use of this compound in new therapeutic areas or as a building block for novel materials could be a viable research path, provided it does not infringe on the broad claims of existing patents. However, a thorough and ongoing FTO analysis is crucial as the patent landscape is dynamic, with new applications being filed regularly.
Strategies for Intellectual Property Protection in Academic Drug Discovery Programs
The successful translation of a novel chemical entity, such as this compound, from an academic laboratory to a marketable therapeutic requires a robust intellectual property (IP) strategy. For academic drug discovery programs, protecting inventions is paramount to attracting the investment and partnerships necessary for the long and expensive journey of drug development. tandfonline.comdcp-ip.com The primary goal of IP protection in this context is to secure exclusive rights that provide a period of market exclusivity, allowing companies to recoup their significant research and development costs. dcp-ip.com
Academic institutions typically utilize their Technology Transfer Offices (TTOs) to manage the intellectual property generated from research. harvard.edurochester.edu These offices are instrumental in evaluating inventions, filing for patent protection, and negotiating licensing agreements with commercial partners. harvard.eduuni-tuebingen.de The entire process is guided by a framework that balances the academic mission of disseminating knowledge with the commercial need to protect it. uni-tuebingen.de
The two fundamental strategies for protecting IP assets in academic drug discovery are maintaining secrecy (as a trade secret) and filing for patent protection. tandfonline.com While keeping findings confidential is a common strategy in industry, the academic environment's emphasis on publication presents a significant challenge. tandfonline.com Consequently, patenting is the most common and essential route for protecting chemical inventions like this compound. rsc.org
The Central Role of Patents
Patents are the most critical form of IP in the pharmaceutical industry. creative-biolabs.com A patent grants the inventor exclusive rights to their invention for a limited period, typically 20 years, preventing others from making, using, selling, or importing the patented technology. rsc.org This legal protection is crucial for early-stage, high-risk inventions emerging from university labs, as it provides the necessary incentive for potential licensees and investors to fund further development. aplu.org
To be granted a patent, an invention must meet several strict criteria:
Novelty : The invention must be new and not previously disclosed to the public. rsc.orgchemicalindustryjournal.co.uk
Inventiveness (Non-obviousness) : The invention cannot be an obvious modification of what is already known to someone skilled in the field. rsc.orgacs.org
Utility (Industrial Application) : The invention must have a practical use. bailey-walsh.com
Sufficient Disclosure : The patent application must describe the invention in enough detail for another expert to replicate it. rsc.orgvo.eu
The timing of a patent application is critical. A patent must be filed before any public disclosure of the invention, such as through journal publications, conference presentations, or even informal discussions. chemicalindustryjournal.co.uk Many universities utilize provisional patent applications, which establish an early filing date and allow researchers up to one year to file a more detailed, regular application. acs.org
Types of Patent Protection for Chemical Compounds
For a chemical compound like this compound, academic researchers and their TTOs can pursue several layers of patent protection to build a comprehensive IP portfolio. bailey-walsh.comnih.gov This multi-layered approach makes it more difficult for competitors to find loopholes. bailey-walsh.com
| Type of Patent | Description | Relevance to this compound |
| Composition of Matter Patent | This is the strongest type of patent, covering the chemical compound itself. creative-biolabs.com It protects the molecule regardless of its method of production or its use. | A patent on the this compound molecule would provide the broadest protection. |
| Use Patent | This type of patent covers a specific method of using a known compound. creative-biolabs.com For instance, discovering a new therapeutic use for an existing chemical entity. | If this compound is found to be effective in treating a specific disease, a use patent could be filed for that indication. |
| Process (Manufacturing) Patent | This patent protects a novel and non-obvious method of synthesizing a compound. creative-biolabs.comchemicalindustryjournal.co.uk | A new, more efficient, or scalable method for producing this compound could be patented. |
| Formulation Patent | This covers a specific formulation of a drug, such as a sustained-release version or a new salt form with improved properties. creative-biolabs.com | A novel delivery system or formulation that enhances the stability or bioavailability of this compound could be patented. |
This table outlines the primary types of patents applicable to a new chemical entity discovered in an academic setting.
Strategic Considerations for Academic Programs
Developing a successful IP strategy requires close collaboration between academic inventors and the university's TTO. nih.gov Key strategic steps are outlined below.
| Strategic Action | Description |
| Early Engagement with TTO | Researchers should contact their TTO as soon as they believe they have a potentially patentable invention, well before any public disclosure. uni-tuebingen.de |
| Thorough Prior Art Search | Conducting a comprehensive search of existing patents and scientific literature helps to determine the novelty and inventiveness of the discovery and strengthens the patent application. bailey-walsh.com |
| Balancing Publication and Patenting | A carefully managed strategy is needed to delay public disclosure until a patent application has been filed. tandfonline.com TTOs can guide researchers on the appropriate timing. tandfonline.com |
| Defining the Scope of the Invention | The patent application should clearly and precisely define the invention to secure broad yet defensible protection. bailey-walsh.com |
| International Filing Strategy | Since patent rights are territorial, decisions must be made about the countries in which to seek protection, often guided by market potential. |
This table presents key strategic actions for academic researchers to protect their inventions effectively.
Ultimately, the goal of these IP strategies is to facilitate the transfer of technology from the university to the commercial sector, ensuring that promising discoveries like this compound have the opportunity to be developed into products that can benefit society. aplu.orgwipo.int
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for n-Propylcyclopropanecarboxamide, and how can reaction efficiency be optimized?
- Methodological Answer: Synthesis typically involves cyclopropanation of a pre-functionalized precursor, such as coupling cyclopropanecarboxylic acid derivatives with n-propylamine under carbodiimide-mediated conditions (e.g., EDCI/HOBt). Optimization includes monitoring reaction kinetics via HPLC or LC-MS to identify bottlenecks, such as steric hindrance from the cyclopropane ring. Temperature control (0–25°C) and solvent selection (e.g., DMF or THF) are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high yield (≥75%) and purity (≥95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer:
- FT-IR: Confirms amide C=O stretch (~1650 cm⁻¹) and cyclopropane C-H bending (~850 cm⁻¹).
- NMR: <sup>1</sup>H NMR resolves propyl chain integration (δ 0.8–1.6 ppm) and cyclopropane protons (δ 1.2–1.5 ppm). <sup>13</sup>C NMR identifies cyclopropane carbons (~10–15 ppm) and carbonyl carbons (~170 ppm).
- Mass Spectrometry: High-resolution ESI-MS validates molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns.
Contradictions (e.g., unexpected peaks) require cross-validation with computational methods (DFT-based NMR prediction) or alternative techniques like X-ray crystallography .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, molecular docking) elucidate the conformational stability and biological interactions of this compound?
- Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to determine bond angles/strain in the cyclopropane ring. Compare HOMO-LUMO gaps to assess reactivity.
- Molecular Docking: Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with cyclopropane-binding pockets). Validate docking poses with MD simulations (NAMD/GROMACS) to account for flexibility.
- Contradiction Handling: Discrepancies between computational and experimental data (e.g., binding affinity) may arise from solvent effects or protonation states—address via explicit solvent models or pKa adjustments .
Q. What strategies are recommended for resolving contradictory data in structure-activity relationship (SAR) studies of this compound derivatives?
- Methodological Answer:
- Iterative SAR Design: Use fractional factorial designs to test substituent effects systematically. For example, vary propyl chain length or cyclopropane substituents while holding other variables constant.
- Data Triangulation: Combine enzymatic assays (IC50), thermodynamic solubility measurements, and crystallography to reconcile outliers. For instance, poor solubility may mask true potency in vitro.
- Meta-Analysis: Compare results against PubChem or NIST datasets for analogous carboxamides to identify trends (e.g., logP vs. bioavailability) .
Q. How should researchers design in vitro assays to evaluate the metabolic stability of this compound in hepatic models?
- Methodological Answer:
- Hepatocyte Incubations: Use primary human hepatocytes (≥3 donors) to account for metabolic variability. Monitor parent compound depletion via LC-MS/MS over 0–120 minutes.
- CYP450 Inhibition Screening: Employ fluorometric assays (e.g., CYP3A4, 2D6) to identify enzyme inhibition risks. Adjust assay pH to physiological levels (7.4) to avoid false positives.
- Data Normalization: Express stability as half-life (t½) relative to control compounds (e.g., verapamil). Use ANOVA with post-hoc tests (Tukey’s HSD) to assess significance .
Data Management & Validation
Q. What are the best practices for curating and validating physicochemical property data (e.g., logP, pKa) of this compound?
- Methodological Answer:
- Experimental logP: Determine via shake-flask method (octanol/water partitioning) with HPLC quantification. Validate against computational tools (ALOGPS, XLogP3).
- pKa Estimation: Use potentiometric titration (GLpKa) for experimental values. Compare with DFT-derived pKa (e.g., COSMO-RS).
- Database Cross-Check: Align data with NIST Standard Reference Database 69 for carboxamides, noting deviations >10% as potential errors .
Q. How can researchers address reproducibility challenges in synthesizing this compound analogs across different laboratories?
- Methodological Answer:
- Standardized Protocols: Publish detailed synthetic procedures (e.g., molar ratios, inert atmosphere requirements) via platforms like PubChem to reduce variability.
- Round-Robin Testing: Collaborate with ≥3 labs to synthesize the same derivative. Use Bland-Altman plots to assess inter-lab consistency in yield/purity.
- Contamination Checks: Implement GC-MS headspace analysis to detect solvent residues or degradation byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
